molecular formula C11H9BrN2O2 B14865640 1-Benzyl-2-bromo-1H-imidazole-5-carboxylic acid

1-Benzyl-2-bromo-1H-imidazole-5-carboxylic acid

Cat. No.: B14865640
M. Wt: 281.10 g/mol
InChI Key: NWRCSZPDZPVALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2-bromo-3H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring substituted with a benzyl group at the 3-position, a bromine atom at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies for industrial synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

3-benzyl-2-bromoimidazole-4-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c12-11-13-6-9(10(15)16)14(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)

InChI Key

NWRCSZPDZPVALE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2Br)C(=O)O

Origin of Product

United States

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